![molecular formula C15H16BrN3O2 B2685933 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one CAS No. 2102411-08-3](/img/structure/B2685933.png)
2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one is a useful research compound. Its molecular formula is C15H16BrN3O2 and its molecular weight is 350.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A series of pyrido[2,3-d]pyrimidines, including structures similar to 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, have been synthesized showcasing their potential in the development of novel compounds with significant biological activities. The process involves cyclocondensation and Michael reaction methodologies, highlighting the chemical versatility and potential pharmacological applications of such compounds. For example, the three-component one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives demonstrates an efficient approach for generating these compounds, indicating their relevance in medicinal chemistry for further biological evaluation (Rangel et al., 2017).
Antimicrobial Activities
Pyrimidinone and pyridothienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These studies have shown that certain pyrido[2,3-d]pyrimidin-7(8H)-one derivatives exhibit promising antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents. The structural variations in these compounds, such as halogenation and cyclization, play a crucial role in their biological activities, highlighting the importance of chemical modification in drug discovery (Abdel-rahman et al., 2002; Achagar et al., 2022).
Analgesic and Ulcerogenic Activities
The exploration of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives in analgesic and ulcerogenic activity studies underscores the compound's potential in pain management research. Novel synthetic methodologies, including microwave-assisted synthesis, have led to derivatives that exhibit significant analgesic activity with minimal ulcerogenic effects, opening new avenues for safer pain management solutions (Chaudhary et al., 2012).
Antiprotozoal Agents
Research on dicationic imidazo[1,2-a]pyridines and related structures demonstrates the potential of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as antiprotozoal agents. These compounds have shown excellent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their utility in developing new treatments for protozoal infections (Ismail et al., 2004).
Wirkmechanismus
Target of Action
The primary targets of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one are CDK4/cyclin D1 and CDK6/cyclin D1 . These cyclin-dependent kinases (CDKs) play a crucial role in cell cycle regulation, making them important targets for cancer therapeutics .
Mode of Action
This compound interacts with its targets, CDK4/cyclin D1 and CDK6/cyclin D1, by inhibiting their activity . This inhibition is achieved through protein degradation by recruiting Cereblon , a substrate receptor for the CRL4 E3 ubiquitin ligase complex .
Biochemical Pathways
The inhibition of CDK4/cyclin D1 and CDK6/cyclin D1 by this compound affects the cell cycle regulation pathway . This results in the disruption of cell cycle progression, particularly the transition from the G1 phase to the S phase . The downstream effects include cell cycle arrest and potential induction of apoptosis .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound and its therapeutic efficacy .
Result of Action
The action of this compound results in dose-dependent degradation of CDK4 and CDK6 . This degradation is observed with maximum degradation at 0.25uM in Jurkat cells . Selective degradation of CDK4 and CDK6 is also observed in Molt4 cells by proteomics analysis at 5h with 250 nM treatment .
Biochemische Analyse
Biochemical Properties
The compound 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one has been shown to interact with cyclin-dependent kinases CDK4 and CDK6 . These interactions are believed to lead to the degradation of CDK4 and CDK6, which are key regulators of cell cycle progression .
Cellular Effects
In cellular studies, this compound has been observed to cause dose-dependent degradation of CDK4 and CDK6 in Jurkat cells . This degradation was also observed in Molt4 cells, indicating that the compound’s effects may be cell type-independent .
Molecular Mechanism
The molecular mechanism of action of this compound involves the recruitment of Cereblon, a protein involved in ubiquitin-proteasome system . This leads to the degradation of CDK4 and CDK6, thereby potentially influencing cell cycle progression .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings . Maximum degradation of CDK4 and CDK6 was observed at 0.25uM concentration in Jurkat cells .
Eigenschaften
IUPAC Name |
2-acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-8-11-7-17-13(9(2)20)18-14(11)19(15(21)12(8)16)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVWMUDGRDWTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)C(=O)C)C3CCCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2685851.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B2685853.png)
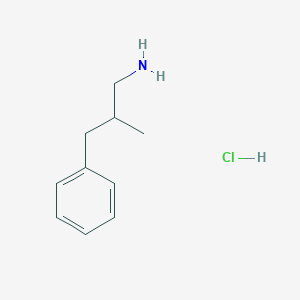
![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2685856.png)
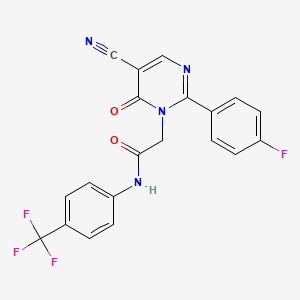
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2685860.png)
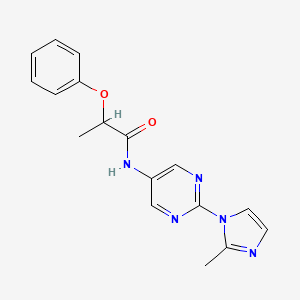
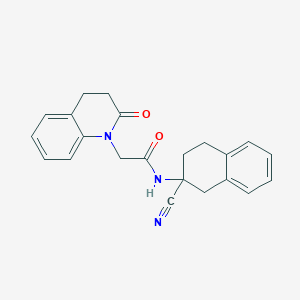
![(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol](/img/structure/B2685863.png)
![7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2685864.png)
![8-(2,3-Dimethylphenyl)-1-methyl-3-(3-methylbutyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2685866.png)
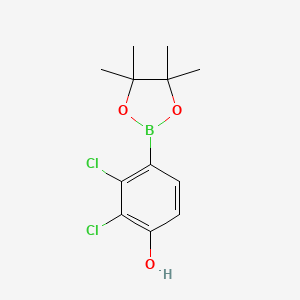
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2685869.png)
![11-(4-Butoxyphenyl)-5-{[(3-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2685873.png)
